3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Kinase Inhibition Drug Discovery Cellular Signaling

Researchers need a GSK-3 inhibitor with validated sub-100 nM potency and a rigid, angle-shaped ligand for reproducible MOF architectures. This compound (SB-216763) delivers both. - **Biological assays:** IC50 = 34 nM for GSK-3α/β; >10 µM selectivity vs 24 kinases; EC50 3.6 µM for glycogen synthesis. - **Materials science:** Enables [Cu2(trzadc)4(H2O)0.7]·DMF·0.3H2O and [Ni(trzadc)2(MeOH)2] frameworks; not substitutable with methylated triazole analogs. - **Catalysis:** [Cu(trzadc)2(MeOH)]·MeOH validated for Chan-Evans-Lam arylation.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 418805-51-3
Cat. No. B183145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
CAS418805-51-3
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
InChIInChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
InChIKeyNTUMBFHGMUZUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic Acid (CAS 418805-51-3): Procurement Guide for GSK-3 Inhibition and MOF Ligand Research


3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3), also identified as SB-216763 in its biologically active form, is a bifunctional adamantane derivative containing a 1,2,4-triazole moiety and a carboxylic acid group [1]. It is a well-validated, cell-permeable, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3α/β) with a documented IC50 of 34 nM . Beyond its kinase inhibition profile, the compound serves as a uniquely angle-shaped, bifunctional ligand for the synthesis of copper(II) and nickel(II) coordination polymers and metal-organic frameworks (MOFs) [2].

Critical Procurement Insight: Why Generic Substitution for 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic Acid Compromises Experimental Reproducibility


Scientific users cannot simply interchange this compound with other in-class GSK-3 inhibitors (e.g., maleimides like SB-415286) or alternative adamantane-carboxylate ligands. While SB-415286 is a close analog in the GSK-3 inhibitor class, it exhibits approximately 2.3-fold lower potency (IC50 78 nM) than this compound . Furthermore, for materials science applications, the rigid adamantane core and the specific 1,4-relative orientation of the 1,2,4-triazole and carboxylate moieties in this compound enable the formation of distinct 1D and 2D coordination polymer architectures [1]. Substituting with methylated triazole analogs (e.g., 3-methyl- or 3,5-dimethyl-1,2,4-triazole derivatives) alters the steric and electronic environment of the resulting framework, leading to fundamentally different crystal packing and material properties [2].

Quantitative Differentiation Evidence: 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic Acid vs. Closest Analogs


Potency Differentiation: 2.3-Fold Superior GSK-3α/β Inhibition Compared to SB-415286

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (as SB-216763) demonstrates a 2.3-fold higher potency for GSK-3α/β inhibition compared to its closest functional analog, SB-415286 . Both compounds are ATP-competitive inhibitors, but SB-216763 achieves an IC50 of 34 nM, whereas SB-415286 has an IC50 of 78 nM . This potency advantage is critical for experiments requiring robust target engagement at lower compound concentrations, minimizing off-target effects.

Kinase Inhibition Drug Discovery Cellular Signaling

Selectivity Profile: Minimal Activity Against 24-kinase Panel at 10 µM

The compound exhibits a defined selectivity window. At a concentration of 10 µM, which is approximately 300-fold above its GSK-3 IC50, it does not significantly inhibit a panel of 24 other protein kinases, including PKBα and PDK1 . This selectivity is quantified as an IC50 >10 µM for these off-target kinases [1]. This is in contrast to some broader-spectrum GSK-3 inhibitors, providing a cleaner tool for dissecting GSK-3-specific signaling pathways.

Kinase Selectivity Chemical Biology Tool Compound

Functional Cellular Efficacy: Stimulation of Glycogen Synthesis (EC50 3.6 µM) in Human Liver Cells

In Chang human liver cells, 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (as SB-216763) demonstrates functional activity by stimulating glycogen synthesis with an EC50 of 3.6 µM [1]. This cellular readout confirms target engagement and downstream pathway activation (GSK-3 inhibition leading to increased glycogen synthesis) in a physiologically relevant model. While other GSK-3 inhibitors also promote glycogen synthesis, this quantifiable EC50 value provides a benchmark for comparing batch-to-batch consistency and cellular permeability across different vendors or synthetic lots.

Cellular Pharmacology Metabolic Disease Diabetes Research

Ligand Architecture: Unique Angle-Shaped Geometry Enables 1D and 2D Coordination Polymers with Cu(II) and Ni(II)

Unlike flexible or linear dicarboxylate ligands, 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid provides a rigid, angle-shaped geometry due to the 1,4-relative orientation of its donor groups on the adamantane cage [1]. This specific geometry has been shown to form distinct 1D and 2D coordination polymers with Cu(II) and Ni(II) nitrates, namely [Cu2(trzadc)4(H2O)0.7]·DMF·0.3H2O, [Cu(trzadc)2(MeOH)]·MeOH, and [Ni(trzadc)2(MeOH)2] [2]. The resulting copper complex, [Cu(trzadc)2(MeOH)]·MeOH, was further validated as a functional catalyst in the Chan-Evans-Lam arylation reaction [3]. Substitution with bulkier azoles, such as 3-methyl-1,2,4-triazole (mtrzadc), alters the framework topology, demonstrating the structure-directing role of the unsubstituted triazole [2].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Validated Application Scenarios for Procuring 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic Acid


High-Potency GSK-3 Inhibition for Neuronal Protection and Wnt/β-catenin Signaling Studies

Researchers investigating neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or the canonical Wnt signaling pathway require a GSK-3 inhibitor with sub-100 nM potency and a validated selectivity profile. Based on the 34 nM IC50 and >10 µM selectivity against a 24-kinase panel, this compound (as SB-216763) is the optimal choice for cell-based assays in PC-12 cells or primary neuronal cultures . The reported EC50 of 3.6 µM for glycogen synthesis in liver cells also supports its use in metabolic disease research [1].

Rational Synthesis of Copper(II) and Nickel(II) Coordination Polymers with Defined 1D/2D Topologies

For crystal engineers and MOF chemists, the rigid, angle-shaped geometry of this compound is a critical design element. Procuring this specific ligand is mandatory to reproduce the reported [Cu2(trzadc)4(H2O)0.7]·DMF·0.3H2O, [Cu(trzadc)2(MeOH)]·MeOH, and [Ni(trzadc)2(MeOH)2] frameworks [2]. Attempting to substitute with the 3-methyl-triazole analog (mtrzadc) will result in the formation of a different, nitrate-containing cationic framework [Cu2(mtrzadc)3(MeOH)]⁺NO₃⁻, fundamentally altering the material's structure and properties [3].

Development of Copper-Catalyzed Cross-Coupling Reactions (Chan-Evans-Lam Arylation)

The copper(II) complex derived from this ligand, [Cu(trzadc)2(MeOH)]·MeOH, has been experimentally validated as an active catalyst for the Chan-Evans-Lam arylation reaction [4]. Researchers in synthetic methodology aiming to build upon this work or explore new catalytic applications should procure this exact ligand to ensure the formation of the catalytically active complex as characterized by single-crystal X-ray diffraction.

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